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molecular formula C10H10ClN3 B3359616 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine CAS No. 867166-09-4

8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine

Cat. No. B3359616
M. Wt: 207.66 g/mol
InChI Key: QKTHPZLWERNYEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07923555B2

Procedure details

This compound was prepared using procedures analogous to that described for trans-methyl 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexanecarboxylate and its precursor trans-methyl 4-({[(3-chloropyrazin-2-yl)methyl]amino}carbonyl)cyclohexanecarboxylate, using cyclobutanecarboxylic acid in place of 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[N:4]([C:8]([C@H:11]3[CH2:16][CH2:15][C@H:14](C(OC)=O)CC3)=[N:9][CH:10]=2)[CH:5]=[CH:6][N:7]=1.ClC1C(CNC([C@H]2CC[C@H](C(OC)=O)CC2)=O)=NC=CN=1.C1(C(O)=O)CCC1.C1(C(O)=O)CCCCC1>>[Cl:1][C:2]1[C:3]2[N:4]([C:8]([CH:11]3[CH2:16][CH2:15][CH2:14]3)=[N:9][CH:10]=2)[CH:5]=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=2N(C=CN1)C(=NC2)[C@@H]2CC[C@H](CC2)C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=NC=CN1)CNC(=O)[C@@H]1CC[C@H](CC1)C(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC1)C(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared

Outcomes

Product
Name
Type
Smiles
ClC=1C=2N(C=CN1)C(=NC2)C2CCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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